Antimony(III) selenide, with the chemical formula , is an inorganic compound that occurs naturally as the mineral antimoselite. This compound features a unique orthorhombic crystal structure and exhibits semiconducting properties, making it a subject of interest in various scientific fields, particularly in photovoltaics. Antimony(III) selenide is characterized by its black color and metallic luster, and it has been historically utilized in applications such as pyrotechnics and pigments, although many of these uses have diminished due to safety concerns .
Antimony(III) selenide can be sourced from natural deposits and is primarily found in regions like China, the Czech Republic, and Russia. The compound can also be synthesized through various chemical methods, which allow for the production of high-purity materials suitable for research and industrial applications .
Antimony(III) selenide belongs to the category of binary chalcogenides and is classified as a semiconductor. It is part of the V–VI group of compounds, where antimony acts as a group V element and selenium as a group VI element. The material's properties are influenced by its crystal structure and defect chemistry, which play crucial roles in its performance in electronic applications .
The synthesis of antimony(III) selenide can be achieved through several methods:
The synthesis parameters such as temperature, pressure, and precursor purity significantly affect the quality and properties of the synthesized material. For instance, physical vapor deposition typically requires temperatures above 300 °C to achieve effective vaporization .
Antimony(III) selenide crystallizes in an orthorhombic structure (space group Pnma). Each antimony atom is coordinated by three selenium atoms in a distorted tetrahedral geometry. The bonding within the compound exhibits covalent character, contributing to its semiconducting properties .
Antimony(III) selenide can be synthesized through direct reactions between elemental antimony and selenium:
This reaction typically requires elevated temperatures to facilitate the formation of the compound.
The formation of antimony(III) selenide from its elements is exothermic, releasing energy that can be harnessed in controlled environments for synthesis purposes. Additionally, antimony(III) selenide can undergo various chemical transformations under specific conditions, including oxidation or reduction reactions that alter its electronic properties .
The mechanism governing the properties of antimony(III) selenide involves its defect chemistry, where intrinsic defects such as cation-anion antisite defects play a significant role in determining its electronic behavior. These defects can create mid-gap states that influence charge carrier recombination processes within photovoltaic applications.
Recent studies using hybrid Density Functional Theory have shown that these defects possess low formation energies, making them likely candidates for trap states that can limit device performance in solar cells . Understanding these mechanisms is crucial for optimizing the efficiency of devices utilizing this material.
Antimony(III) selenide exhibits semiconductor behavior with a suitable band gap for light absorption in solar applications. Its large absorption coefficient (>10^5 cm) makes it particularly effective for photovoltaic devices . The compound's stability under ambient conditions is a critical factor for its use in commercial applications.
Antimony(III) selenide is gaining attention primarily for its use in thin-film solar cells due to its favorable optoelectronic properties. It has demonstrated potential efficiencies exceeding 10% in laboratory settings . Other applications include:
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